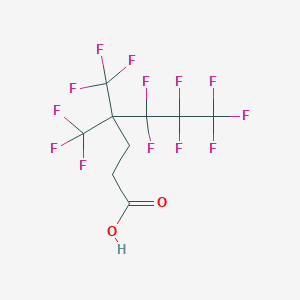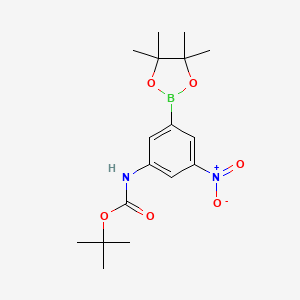
5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)heptanoic acid (HFTFA) is a fluorinated carboxylic acid that has been gaining attention in the scientific community due to its unique properties and potential applications. HFTFA is a highly fluorinated acid with seven fluorine atoms and two trifluoromethyl groups, which makes it a very stable and non-volatile compound. It has a low melting point and high water solubility, making it an ideal candidate for various applications. In recent years, HFTFA has been studied extensively in the fields of synthetic organic chemistry, materials science, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Material Chemistry
Polyfluoroalkylsilanes Synthesis : This acid can be used in the synthesis of branched-type polyfluoroalkylsilanes, useful in material chemistry. The hydrosilylation reaction of its polyfluoroalkene form with silanes produces β-addition compounds highly regioselectively (Konakahara et al., 2000).
Fabrication of Superhydrophobic Coatings : A novel monomer related to this compound has been synthesized for use in developing superhydrophobic coatings on textiles, offering potential applications in material science and engineering (Kazaryan et al., 2019).
Electroactive Aromatic Polyamides : The compound has been used in the synthesis of new fluorine-containing, triphenylamine-based diamine and dicarboxylic acid monomers. These have been polymerized with aromatic dicarboxylic acids and diamines, resulting in aromatic polyamides with notable optical, electrochemical, and photophysical properties, which could have applications in sensor technology (Hsiao & Wu, 2017).
Chemical Reactivity and Synthesis
Fluorinated Heterocycles Synthesis : The compound has been utilized in the synthesis of partially fluorinated heterocycles. These heterocycles represent versatile building blocks for various chemical applications (Burger et al., 2006).
Catalysis in Dehydrative Condensation : A derivative of this compound, 2,4-bis(trifluoromethyl)phenylboronic acid, has been used as a catalyst for dehydrative amidation between carboxylic acids and amines, showing potential applications in organic synthesis (Wang, Lu, & Ishihara, 2018).
Photophysical and Electronic Applications
Optically Transparent Polyimide Films : The compound is involved in the synthesis of novel polyimides with high optical transparency, low color, and good thermal stability. These properties make them suitable for electronics applications (Yang et al., 2006).
Hydroxydialkylamino Cruciforms : Derivatives of this compound have been used to create amphoteric cruciforms with unique photophysical properties. These cruciforms undergo significant changes in absorption and emission upon exposure to different chemical agents, making them potential candidates for sensor applications (McGrier et al., 2011).
Propriétés
IUPAC Name |
5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F13O2/c10-5(11,6(12,13)9(20,21)22)4(7(14,15)16,8(17,18)19)2-1-3(23)24/h1-2H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUXPUNWZRSOCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F13O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379248 |
Source


|
| Record name | 5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptanoic Acid | |
CAS RN |
129991-14-6 |
Source


|
| Record name | 5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-3-methyl-but-3-enyl]-amine](/img/structure/B1333199.png)












